molecular formula C13H13N3O B8652235 3-[Cyano(morpholin-4-yl)methyl]benzonitrile

3-[Cyano(morpholin-4-yl)methyl]benzonitrile

Cat. No. B8652235
M. Wt: 227.26 g/mol
InChI Key: PDWINUYFLWUCPE-UHFFFAOYSA-N
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Patent
US07569589B2

Procedure details

To 3-cyanobenzaldehyde (8.0 g, 61.0 mmol) was added morpholine (10.63 g, 122.0 mmol), p-toluenesulfonic acid (12.18 g, 64.05 mmol), and then a solution of potassium cyanide (3.97 g, 61.0 mmol) in 12mL water. The mixture was refluxed for 75 minutes then cooled to room temperature and partitioned between satd. sodium bicarbonate and methylene chloride. The aqueous portion was extracted with methylene chloride (1×), and the resulting organic portion washed with satd. sodium bisulfite (1×). The organic portion was dried over sodium sulfate and concentrated in vacuo. Crystallization from hot ethanol gave 3-[cyano(morpholin-4-yl)methyl]benzonitrile (11.83 g, 85%). LRMS m/z (M+H) Calcd: 228.3, found: 228.1.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10.63 g
Type
reactant
Reaction Step One
Quantity
12.18 g
Type
reactant
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=O)#[N:2].[NH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1.C1(C)C=CC(S(O)(=O)=O)=CC=1.[C-:28]#[N:29].[K+]>O>[C:28]([CH:6]([N:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1)[C:5]1[CH:4]=[C:3]([CH:10]=[CH:9][CH:8]=1)[C:1]#[N:2])#[N:29] |f:3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(#N)C=1C=C(C=O)C=CC1
Name
Quantity
10.63 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
12.18 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
3.97 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
12 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 75 minutes
Duration
75 min
CUSTOM
Type
CUSTOM
Details
partitioned between satd
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted with methylene chloride (1×)
WASH
Type
WASH
Details
the resulting organic portion washed with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Crystallization from hot ethanol

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C=1C=C(C#N)C=CC1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 11.83 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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